molecular formula C15H15F3N2OS B2354372 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide CAS No. 476292-57-6

2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide

Cat. No.: B2354372
CAS No.: 476292-57-6
M. Wt: 328.35
InChI Key: MWRWBUHVVJIAIM-UHFFFAOYSA-N
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Description

The compound “2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The molecule also contains a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of nucleophilic trifluoromethoxylation of alkyl halides . This process involves the use of a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the thiazole ring and the trifluoromethyl group. The thiazole ring is aromatic, meaning that it has a cyclic cloud of electrons that is very stable . The trifluoromethyl group is an electron-withdrawing group, which means it pulls electron density towards itself .


Chemical Reactions Analysis

The thiazole ring in the molecule can undergo various chemical reactions, including donor-acceptor, nucleophilic, and oxidation reactions . The trifluoromethyl group can also participate in various reactions, and its presence can significantly affect the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring and the trifluoromethyl group. For instance, N-trifluoromethyl azoles have been found to have excellent aqueous stability and a higher lipophilicity compared to their N-methyl analogues .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that the trifluoromethyl group often acts as a bioisostere, replacing a chloride or a methyl group to adjust the steric and electronic properties of a lead compound . This can also protect a reactive methyl group from metabolic oxidation .

Biochemical Pathways

It is known that compounds with the trifluoromethyl group can exhibit numerous pharmacological activities . These activities suggest that the compound may interact with various biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The presence of the trifluoromethyl group in a compound can significantly affect its pharmacokinetic properties .

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the trifluoromethyl group can change the solubility of molecules containing other groups of interest , suggesting that the compound’s action may be influenced by environmental factors such as pH and temperature.

Properties

IUPAC Name

2-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2OS/c1-9(2)13(21)20-14-19-8-12(22-14)7-10-4-3-5-11(6-10)15(16,17)18/h3-6,8-9H,7H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRWBUHVVJIAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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